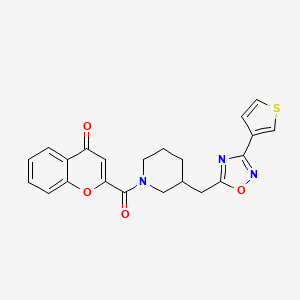
2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. It contains several pharmacophoric elements such as a chromen-4-one core, a piperidine ring, and a thiophene moiety linked through an oxadiazole ring. These structural motifs are commonly found in compounds with potential therapeutic properties.
Synthesis Analysis
The synthesis of related chromen-4-one derivatives has been reported in the literature. For instance, a two-component synthesis protocol was developed for 3-(2-(substituted phenylamino)thiazol-4-yl)-2H-chromen-2-ones, which involved the reaction of 3-(2-thiocyanatoacetyl)-2H-chromen-2-one with substituted anilines . Another study reported the one-pot, three-component synthesis of a chromeno[4,3-d]pyrimidin-5-one derivative using 4-hydroxy-coumarin, a piperidinobenzaldehyde, and thiourea . These methods could potentially be adapted for the synthesis of the compound by incorporating the appropriate thiophene and oxadiazole substituents.
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives has been characterized using various spectroscopic techniques, including UV-vis, FTIR, NMR, and mass spectroscopy . Additionally, single-crystal X-ray diffraction studies have been conducted to determine the precise three-dimensional arrangement of atoms within the crystal lattice . These techniques would be essential for confirming the molecular structure of this compound.
Chemical Reactions Analysis
The chromen-4-one core is known to undergo various chemical reactions. For example, Knoevenagel condensation has been used to synthesize thieno[2,3-c]chromen-4(2H)-one derivatives . Additionally, reductive ring opening of chromano-piperidine-fused isoxazolidines has been shown to lead to chromene derivatives with rearranged structures . These reactions highlight the reactivity of the chromen-4-one scaffold and suggest potential pathways for further chemical modifications of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-4-one derivatives are influenced by their functional groups and overall molecular architecture. Computational studies can predict physicochemical properties, drug-likeness, and oral bioavailability . The presence of a piperidine ring, for example, is often associated with basicity and can impact the compound's solubility and permeability. The thiophene and oxadiazole rings may contribute to the compound's electronic properties and its ability to interact with biological targets.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Chromen-3-yl Oxadiazole Derivatives : Research has demonstrated the synthesis of various chromen-3-yl-1,2,4-oxadiazole derivatives, which are closely related to the compound . These compounds have been synthesized using different methods, involving reactions with piperidine and morpholine (C. Rao, C. V. Reddy, C. Jyotsna, & S. Sait, 2014).
Characterization of Oxadiazole and Chromen Derivatives : Various studies have focused on the spectral analysis and characterization of similar compounds, providing insights into their structural properties and potential for further modification (H. Khalid, Aziz‐ur‐Rehman, M. Abbasi, Rashad Hussain, A. Malik, M. Ashraf, & M. Q. Fatmi, 2016).
Biological and Pharmacological Activities
Anticancer Activity : Compounds similar to the one have been evaluated for their anticancer activities. For example, 2-oxo-2H-chromenylpyrazolecarboxylates, which share structural similarities, have shown promising results against various human cancer cell lines (J. A. Kumar et al., 2013).
Antimicrobial Properties : There's evidence of antimicrobial activities in compounds related to 2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-4H-chromen-4-one. Studies have shown that derivatives of 1,3,4-oxadiazole and chromen possess moderate to significant antimicrobial properties against various bacterial and fungal strains (H. Khalid, Aziz‐ur‐Rehman, M. Abbasi, A. Malik, S. Rasool, K. Nafeesa, I. Ahmad, & S. Afzal, 2016).
Photophysical Properties : The photophysical properties of related compounds have also been a subject of study, highlighting their potential in various applications (J. A. Kumar et al., 2013).
Eigenschaften
IUPAC Name |
2-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c26-17-11-19(28-18-6-2-1-5-16(17)18)22(27)25-8-3-4-14(12-25)10-20-23-21(24-29-20)15-7-9-30-13-15/h1-2,5-7,9,11,13-14H,3-4,8,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIHBYZEMOJEPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=O)C3=CC=CC=C3O2)CC4=NC(=NO4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2531066.png)
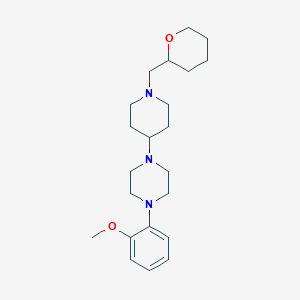
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-fluorophenoxy)acetate](/img/structure/B2531074.png)
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2531075.png)
![2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2531076.png)
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2531077.png)
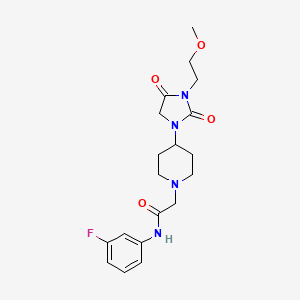


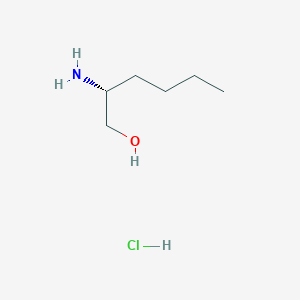
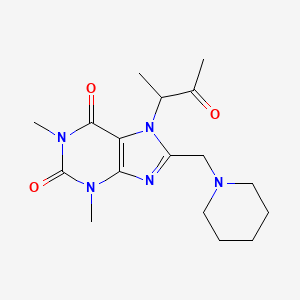
![3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2531085.png)
![Methyl 5-oxa-8-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2531086.png)
